Didodecyl hydrogen phosphite
CAS No.: 21302-90-9
Cat. No.: VC21176619
Molecular Formula: C24H51O3P
Molecular Weight: 418.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21302-90-9 |
---|---|
Molecular Formula | C24H51O3P |
Molecular Weight | 418.6 g/mol |
IUPAC Name | didodecyl hydrogen phosphite |
Standard InChI | InChI=1S/C24H51O3P/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
Standard InChI Key | SPBMDAHKYSRJFO-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCOP(O)OCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCOP(O)OCCCCCCCCCCCC |
Introduction
Chemical Structure and Properties
Didodecyl hydrogen phosphite is characterized by its chemical formula C24H51O3P. It features two long-chain dodecyl groups attached to a phosphite center, creating a molecule with both hydrophobic and hydrophilic properties. The compound appears as a colorless to pale yellow solid that exhibits selective solubility—readily dissolving in organic solvents such as alcohols and ethers while remaining insoluble in water.
Physical and Chemical Characteristics
The compound's structure consists of a phosphorus atom bonded to three oxygen atoms, with two of these oxygen atoms connected to dodecyl chains and the third bonded to a hydrogen atom. This arrangement creates a molecular weight of 418.6 g/mol. The melting point of didodecyl hydrogen phosphite is approximately 59°C, though this can vary slightly depending on purity and environmental conditions.
Structural Identifiers
Didodecyl hydrogen phosphite is cataloged with specific identifiers that facilitate its recognition in chemical databases and research:
Parameter | Value |
---|---|
CAS Number | 21302-90-9 |
IUPAC Name | Didodecyl hydrogen phosphite |
InChI Key | SPBMDAHKYSRJFO-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCOP(O)OCCCCCCCCCCCC |
Molecular Formula | C24H51O3P |
Molecular Weight | 418.6 g/mol |
This compound's extended dodecyl chains contribute to its hydrophobic character, while the phosphite group provides reactive sites for various chemical transformations.
Synthesis Methods
The production of didodecyl hydrogen phosphite involves specific chemical reactions and conditions that ensure high yield and purity. Understanding these synthesis pathways is crucial for both laboratory and industrial applications.
Laboratory Synthesis
The primary synthesis route for didodecyl hydrogen phosphite involves the reaction of phosphorus trichloride with dodecanol in the presence of an inert solvent. The reaction proceeds according to the following equation:
PCl₃ + 3C₁₂H₂₅OH → (C₁₂H₂₅O)₂P(O)H + 2HCl + C₁₂H₂₅Cl
This reaction requires controlled temperature conditions, typically maintained between 5°C and 15°C to manage the exothermic nature of the process and ensure optimal yield. Laboratory synthesis often employs cooling systems such as cooling coils or jackets on reaction vessels to maintain these temperature parameters .
Industrial Production
In industrial settings, the synthesis of didodecyl hydrogen phosphite and related dialkyl hydrogen phosphites follows either batch or continuous processing methods. The industrial approach typically involves:
-
Charging an inert solvent into a reaction vessel
-
Dissolving the alcohol (in this case, dodecanol) in the solvent
-
Adding phosphorus trichloride dropwise with stirring at controlled temperatures (5-50°C)
-
Allowing the product to settle at the bottom of the reaction vessel
The choice of solvent is critical in this process. An effective solvent must have high solvent power for the reactants at operating temperatures while ensuring the product remains essentially insoluble to facilitate separation .
Purification Methods
After synthesis, the crude didodecyl hydrogen phosphite undergoes purification steps:
-
Evacuation to remove hydrogen chloride and alkyl chloride byproducts
-
Optional neutralization with ammonia to eliminate traces of acids
-
Filtration or centrifugation to remove solids
These steps are essential to achieve the high purity required for many applications, particularly in pharmaceutical and biological research contexts.
Chemical Reactivity
Didodecyl hydrogen phosphite demonstrates versatile chemical behavior, participating in various reaction types that make it valuable as both a reagent and an intermediate in chemical synthesis.
Oxidation Reactions
When exposed to oxidizing agents such as hydrogen peroxide or oxygen, didodecyl hydrogen phosphite undergoes oxidation to form didodecyl phosphate. This transformation represents a key pathway for converting phosphites to phosphates in organic synthesis.
Hydrolysis Mechanisms
In the presence of water under acidic or basic conditions, didodecyl hydrogen phosphite hydrolyzes to produce phosphoric acid and dodecanol. The rate and extent of hydrolysis depend on pH, temperature, and concentration factors. This reaction is significant in understanding the compound's stability in various environments and its potential metabolic pathways in biological systems.
Substitution Reactions
Didodecyl hydrogen phosphite readily reacts with alkyl halides (like methyl iodide) to form alkyl phosphonates. These substitution reactions represent an important synthetic route to organophosphorus compounds with diverse applications. The reactions typically proceed via nucleophilic substitution mechanisms where the phosphite acts as a nucleophile.
Applications in Scientific Research
The unique properties of didodecyl hydrogen phosphite have led to its application across multiple scientific disciplines, from fundamental chemistry to applied biological research.
Chemical Synthesis Applications
In synthetic chemistry, didodecyl hydrogen phosphite serves as a crucial reagent for preparing various organophosphorus compounds. Its reactivity profile makes it particularly useful in phosphorylation reactions and as a phosphorus donor in the synthesis of complex molecules.
Role in Biological Research
The compound's long hydrophobic chains coupled with its phosphite moiety create unique interactions with biological systems. Researchers utilize didodecyl hydrogen phosphite as a precursor for synthesizing biologically active phosphonates that may have therapeutic potential. Additionally, its surfactant properties allow it to modify membrane fluidity and permeability, offering tools for studying cellular transport mechanisms.
Research Case Studies
Studies exploring the use of didodecyl hydrogen phosphite in drug delivery systems have demonstrated its ability to encapsulate hydrophobic drugs, significantly improving their solubility and bioavailability compared to traditional delivery methods. The high encapsulation efficiency observed suggests potential applications in enhancing therapeutic efficacy of poorly soluble pharmaceutical compounds.
Another research direction has investigated the interaction between didodecyl hydrogen phosphite and lipid bilayers, revealing that at certain concentrations, it disrupts membrane integrity, leading to increased permeability. This finding suggests a dual role for the compound as both a facilitator of drug uptake and a potential disruptor of cellular homeostasis at higher concentrations.
Industrial Applications
Beyond research settings, didodecyl hydrogen phosphite finds significant use in various industrial applications due to its unique chemical properties.
Lubricant Additives
The long hydrocarbon chains of didodecyl hydrogen phosphite contribute excellent lubricating properties, making it valuable as an additive in industrial lubricants. When incorporated into lubricant formulations, it can enhance wear protection, reduce friction, and improve load-bearing capacity.
Anti-Corrosion Applications
Didodecyl hydrogen phosphite demonstrates effectiveness as a corrosion inhibitor for various metal surfaces. Its ability to form protective films on metal substrates makes it useful in preventing oxidation and corrosion in industrial equipment and products exposed to harsh environmental conditions.
Polymer Stabilization
In polymer processing, didodecyl hydrogen phosphite serves as a stabilizer that can enhance thermal stability and prevent degradation during manufacturing and use. Its effectiveness in this role stems from its ability to neutralize reactive species that would otherwise initiate degradation cascades within the polymer matrix.
Biological Activity and Mechanisms
The biological properties of didodecyl hydrogen phosphite derive from its structural features and chemical reactivity, leading to specific interactions with biological systems.
Surfactant Properties and Membrane Interactions
The amphiphilic nature of didodecyl hydrogen phosphite—having both hydrophobic dodecyl chains and a hydrophilic phosphite group—allows it to interact with and modify biological membranes. These interactions alter membrane integrity, affecting cellular processes including absorption and permeability.
Complex Formation Capabilities
Didodecyl hydrogen phosphite can form stable complexes with metal ions, a property that enhances its antioxidant characteristics and contributes to its biological effects. These metal complexes may play roles in various cellular processes and could contribute to the compound's potential therapeutic applications.
Metabolic Considerations
When introduced to biological systems, didodecyl hydrogen phosphite may undergo hydrolysis, yielding phosphoric acid and dodecanol. These metabolites potentially participate in various phosphate-dependent metabolic pathways, expanding the compound's biological footprint beyond its direct effects.
Comparative Analysis with Related Compounds
Understanding didodecyl hydrogen phosphite in relation to similar compounds provides context for its unique properties and applications.
Structural Comparisons
The following table compares didodecyl hydrogen phosphite with structurally related compounds:
Compound | Molecular Formula | Key Structural Features | Distinctive Properties |
---|---|---|---|
Didodecyl hydrogen phosphite | C24H51O3P | Two dodecyl chains, one P-H bond | Enhanced lubricating properties, high thermal stability |
Didodecyl hydrogen phosphate | C24H51O4P | Two dodecyl chains, phosphate group | Different oxidation state, altered reactivity profile |
Dioctyl hydrogen phosphite | C16H35O3P | Two octyl chains, one P-H bond | Different solubility pattern, modified surfactant properties |
Dibutyl hydrogen phosphite | C8H19O3P | Two butyl chains, one P-H bond | Higher water solubility, lower thermal stability |
The comparison reveals that didodecyl hydrogen phosphite's longer alkyl chains provide enhanced lubricating properties and thermal stability compared to shorter-chain analogues like dibutyl hydrogen phosphite. Meanwhile, its phosphite structure (as opposed to phosphate in didodecyl hydrogen phosphate) results in different reactivity patterns.
Functional Differences
The functional differences between these compounds manifest in their applications. While shorter-chain phosphites like dibutyl hydrogen phosphite may be preferred in aqueous systems due to improved solubility, didodecyl hydrogen phosphite excels in applications requiring strong hydrophobic interactions, such as in non-aqueous lubricants and as stabilizers in polymer processing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume